molecular formula C5H7NO2 B2748383 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one CAS No. 79641-88-6

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one

Cat. No. B2748383
CAS RN: 79641-88-6
M. Wt: 113.116
InChI Key: CYAOUMDYSMFSPI-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one” is a chemical compound with the molecular formula C5H7NO2 . It is an analogue and oxidation product of pyrrole .


Synthesis Analysis

Pyrrolones and pyrrolidinones, which include “2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one”, are synthesized using various methods due to their significant pharmaceutical effects . For instance, NaBH4 reduction of citraconimide derivatives can produce 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one” are not mentioned in the sources, pyrrolones and pyrrolidinones are known to be involved in various chemical reactions due to their versatile nature .

Scientific Research Applications

Synthetic Chemistry Applications

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one and its derivatives are crucial intermediates in organic synthesis. For instance, a method was developed for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation of active methylene compounds, aldehydes, and amines, demonstrating its utility in creating a diverse chemical library (Ryabukhin et al., 2012). Additionally, the reaction between isocyanides and chalcones for the synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones under solvent-free conditions highlights its role in efficient and environmentally friendly chemical synthesis (Adib et al., 2007).

Pharmacological Applications

In the field of pharmacology, derivatives of 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one show promise as therapeutic agents. For example, the study on the generation of 5-(2′-deoxycytidyl)methyl radical and the formation of intrastrand cross-link lesions in oligodeoxyribonucleotides reveals the potential of these compounds in understanding DNA damage and repair mechanisms, which is fundamental for developing novel cancer treatments (Zhang & Wang, 2005).

Material Science Applications

In material science, 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one derivatives have been explored for their properties and applications in developing new materials. The study on 5-(Phenylthio)-3H-pyrrole-4-carbonitriles as effective corrosion inhibitors for mild steel in 1 M HCl demonstrates the potential of these compounds in protecting metals against corrosion, indicating their importance in industrial applications (Verma et al., 2015).

Future Directions

Pyrrolones and pyrrolidinones, including “2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one”, have been synthesized and found to have various significant biological activities. These derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

2-hydroxy-3-methyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,5,8H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAOUMDYSMFSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one

CAS RN

79641-88-6
Record name 5-hydroxy-4-methyl-2,5-dihydro-1H-pyrrol-2-one
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